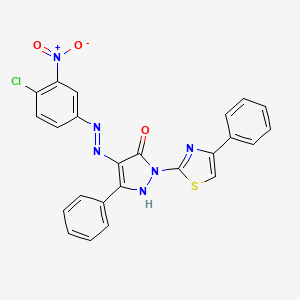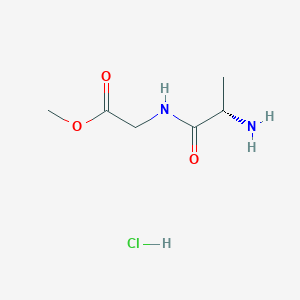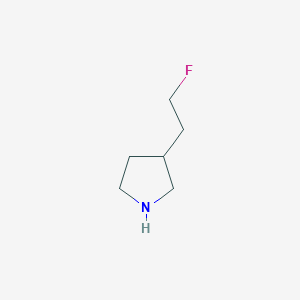
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a dihydropyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include furan derivatives, methoxyphenyl compounds, and dihydropyridine precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the dihydropyridine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the furan and methoxyphenyl groups via substitution reactions.
Functional Group Transformations: Conversion of functional groups to achieve the desired cyano and carboxamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the carboxamide to an amine.
Substitution: The furan and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide may exhibit biological activity, such as enzyme inhibition or receptor binding. It can be studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide: Lacks the cyano group.
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide: Lacks the methylsulfanyl group.
Uniqueness
The presence of both the cyano and methylsulfanyl groups in 5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-12-17(19(24)23-14-7-4-5-8-15(14)25-2)18(16-9-6-10-26-16)13(11-21)20(22-12)27-3/h4-10,18,22H,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOUBSQCDSTDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SC)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2439093.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2439095.png)



![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2439101.png)
![Methyl (E)-4-[benzyl-[(6-methylpyridin-2-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2439103.png)

![5-Ethyl-8-methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2439106.png)

![1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2439109.png)


